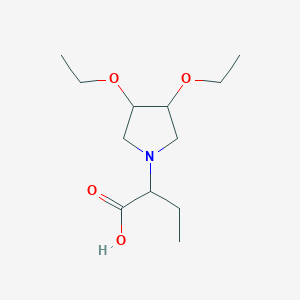
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid
Descripción general
Descripción
The compound is a derivative of butanoic acid, which is a short-chain fatty acid . It contains a pyrrolidine ring, which is a common structure in many natural compounds and drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using various organic chemistry reactions . For instance, butyric acid derivatives can be produced using engineered bacteria .Molecular Structure Analysis
The molecular structure of this compound would likely include a butanoic acid backbone with a pyrrolidine ring attached . The exact structure would depend on the positions of the functional groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical for carboxylic acids and pyrrolidines . For example, the carboxylic acid group could react with bases or alcohols, and the pyrrolidine ring could undergo various ring-opening reactions .Physical And Chemical Properties Analysis
Based on its structure, the compound is likely to be a solid at room temperature . It would have a certain melting point, solubility, and other physical and chemical properties typical for organic compounds .Aplicaciones Científicas De Investigación
Synthesis and Therapeutic Agent Development
- The compound and its analogs have been utilized in the synthesis of integrin inhibitors, specifically targeting the αvβ6 integrin. These inhibitors are of interest for the treatment of idiopathic pulmonary fibrosis, highlighting the compound's role in the development of inhaled therapeutic agents (Procopiou et al., 2018). This research exemplifies the application of diastereoselective synthesis techniques in creating compounds with high affinity and selectivity for specific integrins.
Material Synthesis and Chemical Properties
- In another domain, these compounds have been pivotal in synthesizing materials with unique properties. For instance, the study of polymorphic mixtures of MPPO, a serotonin receptor blocker with different forms, A and B, has utilized similar compounds for crystallization studies. This research has provided insights into the seeding effect and polymorphic mixtures' compositions, showcasing the role of such compounds in understanding material science and pharmaceutical formulations (Nakata et al., 2009).
Antimicrobial and Antifungal Activities
- The synthesis and evaluation of new heterocyclic compounds with expected biological activity, including antimicrobial and antifungal properties, have been another significant area of research. These compounds, derived from reactions involving 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, demonstrate the potential of such chemical frameworks in developing new therapeutic agents (Sayed et al., 2003).
Environmental Applications
- Furthermore, the adsorptive properties of polymers derived from these compounds, such as poly(1-methylpyrrol-2-ylsquaraine) (PMPS) particles, have been explored for removing endocrine-disrupting chemicals from water. This research indicates the environmental applications of such compounds, offering alternatives to conventional adsorbents in water treatment technologies (Ifelebuegu et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-4-9(12(14)15)13-7-10(16-5-2)11(8-13)17-6-3/h9-11H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWVZOSTSQKEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



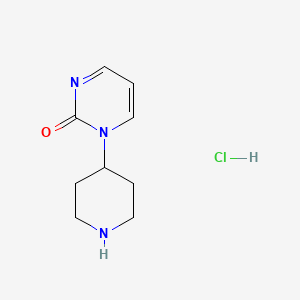


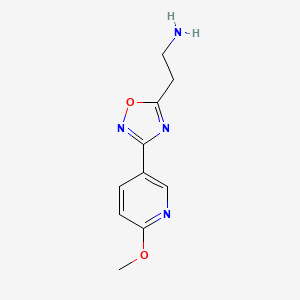
![[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1478205.png)
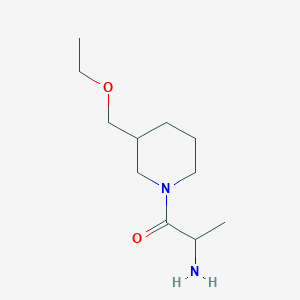
![3,9-Diazaspiro[5.5]undec-3-yl(2-fluorophenyl)methanone hydrochloride](/img/structure/B1478208.png)
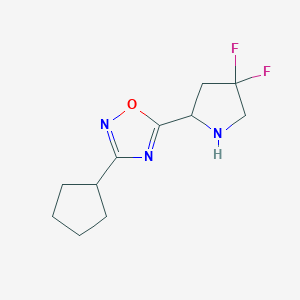
![6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478214.png)
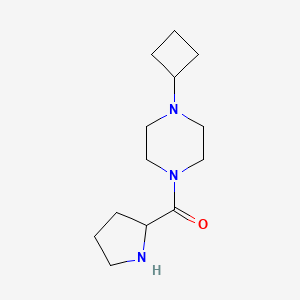
![(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1478219.png)

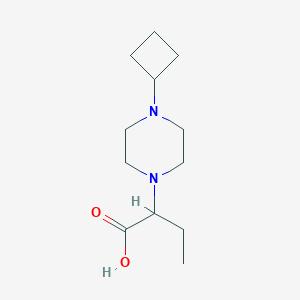
![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)